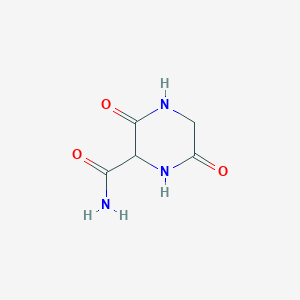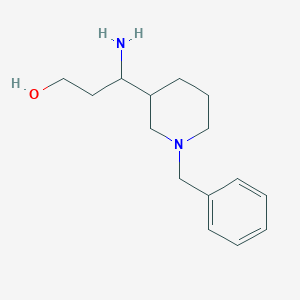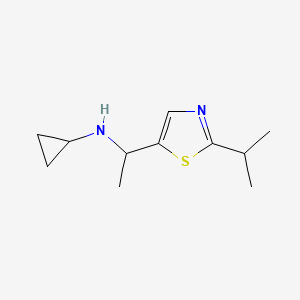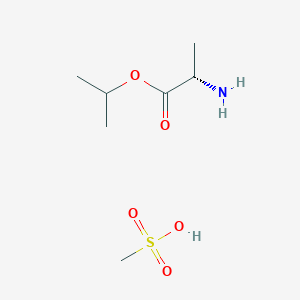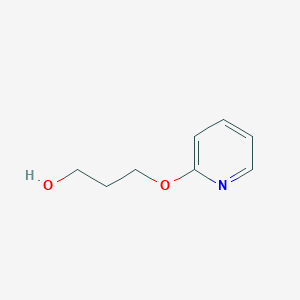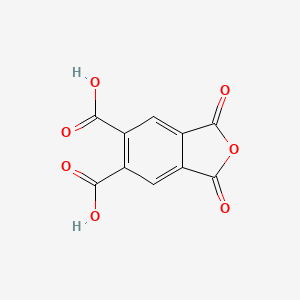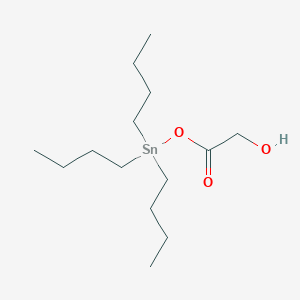
(Glycoloyloxy)tributylstannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Glycoloyloxy)tributylstannane is an organotin compound with the chemical formula C16H34O2Sn. It is a derivative of tributyltin, where a glycoloyloxy group is attached to the tin atom. Organotin compounds are known for their wide range of applications in organic synthesis, particularly as reagents in radical reactions and as catalysts.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Glycoloyloxy)tributylstannane can be synthesized through the reaction of tributyltin hydride with glycolic acid under controlled conditions. The reaction typically involves the use of a solvent such as toluene or dichloromethane and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: (Glycoloyloxy)tributylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tributyltin oxide and other oxidation products.
Reduction: It can be reduced back to tributyltin hydride under specific conditions.
Substitution: The glycoloyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Tributyltin oxide and other organotin oxides.
Reduction: Tributyltin hydride.
Substitution: Various organotin derivatives depending on the nucleophile used.
Scientific Research Applications
(Glycoloyloxy)tributylstannane has several applications in scientific research:
Chemistry: It is used as a reagent in radical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an anticancer agent.
Industry: It is used in the production of polymers and as a stabilizer in PVC manufacturing.
Mechanism of Action
The mechanism of action of (Glycoloyloxy)tributylstannane involves its interaction with molecular targets such as enzymes and receptors. The glycoloyloxy group enhances its reactivity and allows it to participate in various biochemical pathways. The compound can act as a radical initiator, facilitating the formation of reactive intermediates that can interact with biological molecules.
Comparison with Similar Compounds
Tributyltin hydride: A closely related compound used in similar applications but lacks the glycoloyloxy group.
Tributyltin oxide: An oxidation product of tributyltin hydride with different reactivity and applications.
Tributyltin chloride: Another organotin compound with distinct chemical properties and uses.
Uniqueness: (Glycoloyloxy)tributylstannane is unique due to the presence of the glycoloyloxy group, which enhances its reactivity and allows it to participate in a wider range of chemical reactions compared to other tributyltin derivatives. This makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
5847-48-3 |
|---|---|
Molecular Formula |
C14H30O3Sn |
Molecular Weight |
365.10 g/mol |
IUPAC Name |
tributylstannyl 2-hydroxyacetate |
InChI |
InChI=1S/3C4H9.C2H4O3.Sn/c3*1-3-4-2;3-1-2(4)5;/h3*1,3-4H2,2H3;3H,1H2,(H,4,5);/q;;;;+1/p-1 |
InChI Key |
UEUADFMHAKDFSH-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-ethoxyspiro[1H-indole-3,4'-cyclohexane]-1',2-dione](/img/structure/B13965913.png)
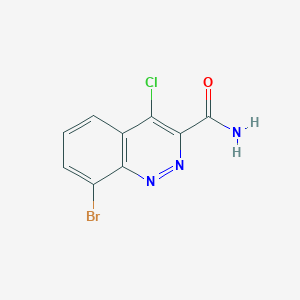
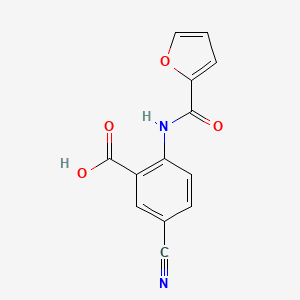
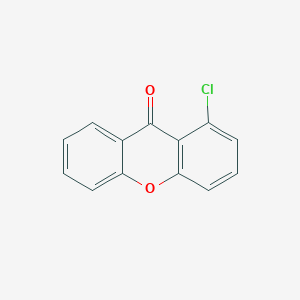
![1H-Azireno[2,3-a]indolizine](/img/structure/B13965940.png)
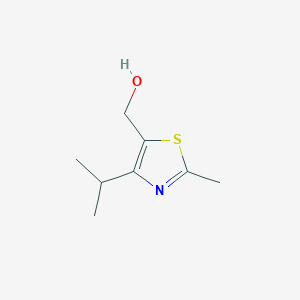
![2-Amino-1-(2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13965946.png)
